molecular formula C12H16N4O2 B2721700 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide CAS No. 1208965-30-3

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B2721700
CAS No.: 1208965-30-3
M. Wt: 248.286
InChI Key: SNHOFASJVHPUPJ-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tetrahydro ring system.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-6-5-8-9(13-12(18)7-3-4-7)15-16(2)10(8)14-11(6)17/h6-7H,3-5H2,1-2H3,(H,14,17)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHOFASJVHPUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclopropanecarboxamide moiety attached to a tetrahydro-pyrazolo-pyridine framework. Its molecular formula is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of 378.4 g/mol. The presence of multiple nitrogen atoms in the structure enhances its potential interactions with biological targets.

This compound exhibits various biological activities attributed to its ability to interact with multiple cellular pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory processes and cancer progression.
  • Apoptotic Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
  • Anti-inflammatory Effects : It demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-alpha production in LPS-stimulated cells
Enzyme InhibitionTargets specific kinases involved in inflammation

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including NCI-H460 and HCT-116. The mechanism involves the induction of apoptosis characterized by chromatin condensation and phosphatidylserine externalization .
  • Anti-inflammatory Mechanisms : Animal models have shown that this compound significantly reduces the production of inflammatory cytokines such as TNF-alpha when administered in LPS-stimulated conditions. This effect is comparable to established anti-inflammatory drugs like dexamethasone .
  • Pharmacokinetics and Bioavailability : The compound has demonstrated high oral bioavailability (>90%) in rat models, indicating its potential for effective systemic delivery .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazolo[3,4-b]pyridine scaffold shares similarities with other fused heterocycles:

  • Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b ): These feature a thiazole ring fused to pyrimidine, often substituted with aromatic aldehydes or nitrile groups. Their synthesis involves condensation reactions with chloroacetic acid and aldehydes in acetic anhydride/acetic acid, yielding moderate-to-high melting points (213–246°C) .
  • Imidazo[1,2-a]pyridines (e.g., compound 1l): Synthesized via one-pot reactions, these compounds exhibit substituents like cyano and nitro groups, with melting points up to 245°C .
  • Pyrimido[2,1-b]quinazolines (e.g., compound 12 ): These systems incorporate a quinazoline moiety, synthesized via thiouracil derivatives and anthranilic acid, yielding moderate yields (57%) and high thermal stability (mp 268–269°C) .

Key Structural Differences :

  • The pyrazolo[3,4-b]pyridine core lacks sulfur or additional fused rings present in thiazolo-pyrimidines or quinazolines.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Heterocyclic Compounds

Compound Class Example Melting Point (°C) Yield (%) Key Substituents IR (CN stretch, cm⁻¹) Reference
Pyrazolo[3,4-b]pyridine Target Not Reported Not Reported Cyclopropanecarboxamide Not Reported
Thiazolo[3,2-a]pyrimidine 11a 243–246 68 2,4,6-Trimethylbenzylidene 2,219
Thiazolo[3,2-a]pyrimidine 11b 213–215 68 4-Cyanobenzylidene 2,209
Pyrimido[2,1-b]quinazoline 12 268–269 57 5-Methylfuran-2-yl 2,220
Imidazo[1,2-a]pyridine 1l 243–245 51 4-Nitrophenyl, phenethyl Not Reported

Observations :

  • The target compound’s cyclopropane group may lower melting points compared to aromatic substituents due to reduced crystallinity.
  • Nitrile (CN) IR stretches in analogs (~2,200 cm⁻¹) suggest similar electronic environments for the target compound’s carboxamide group .

Key Differences :

  • The cyclopropane substituent in the target compound may require specialized reagents (e.g., cyclopropanecarbonyl chloride) compared to aromatic aldehydes .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding : Analogous compounds (e.g., 11a , 12 ) exhibit NH and CO groups capable of forming intermolecular hydrogen bonds, influencing solubility and crystal packing .
  • Crystallographic Analysis : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, suggesting similar methods would apply to the target compound’s structural determination .

Preparation Methods

Chemical Structure and Characteristics

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide consists of a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core with methyl substituents at positions 1 and 5, an oxo group at position 6, and a cyclopropanecarboxamide moiety at position 3. The molecular structure shares similarities with other bioactive pyrazolo[3,4-b]pyridine derivatives that have demonstrated various pharmacological properties.

Physical and Chemical Properties

The compound exhibits the following properties:

Property Value
Molecular Formula C₁₄H₁₇N₄O₂
Molecular Weight 273.31 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO, DMF; partially soluble in methanol, ethanol; poorly soluble in water
Melting Point 195-198°C (estimated based on similar compounds)
LogP 1.85 (estimated)

General Synthetic Strategies for Pyrazolo[3,4-b]pyridine Scaffolds

Pyridine Formation onto Preexisting Pyrazole Ring

This approach involves the construction of the pyridine ring using an appropriately substituted pyrazole as the starting material. 3-Aminopyrazole derivatives typically serve as 1,3-NCC-dinucleophiles that react with various 1,3-CCC-biselectrophiles to form the pyridine ring. This methodology is particularly suitable for the synthesis of our target compound as it allows for the strategic incorporation of substituents at specific positions.

Synthesis of the 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine Intermediate

Condensation of 3-Aminopyrazole with Dicarbonyl Compounds

The core tetrahydropyrazolopyridine structure can be synthesized through the reaction of 3-amino-1-methylpyrazole with appropriate dicarbonyl compounds. Based on methodology described for similar compounds, the reaction typically proceeds via a nucleophilic attack followed by ring closure and dehydration.

A general synthetic route involves:

  • Reaction of 3-amino-1-methylpyrazole with 2-pyrone derivatives in refluxing butanol
  • Subsequent methylation at the 5-position
  • Selective reduction to obtain the tetrahydro derivative

The key reaction is illustrated below:

3-amino-1-methylpyrazole + 4-hydroxy-6-methylpyran-2-one → 
  1-methyl-6-oxo-4,7-dihydropyrazolo[3,4-b]pyridin + subsequent modifications

Method from 3-Methyl-1-tosyl-1H-pyrazol-5(4H)-one

An alternative approach involves using 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one as a starting material. This method has been documented for the synthesis of similar pyrazolo[3,4-b]pyridine derivatives:

3-methyl-1-tosyl-1H-pyrazol-5(4H)-one + arylidine cyanothioacetamide derivatives →
  thioxopyrazolo[3,4-b]pyridine derivatives →
  subsequent modifications to obtain target scaffold

The reaction is typically conducted in ethanol with a catalytic amount of piperidine under reflux conditions for 7-9 hours.

N-Functionalization with Cyclopropanecarboxamide Group

Direct Amidation Approach

One-Pot Cascade Approaches

Cascade 6-endo-dig Cyclization

A more recent approach involves a cascade 6-endo-dig cyclization reaction for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This methodology could potentially be adapted for the synthesis of our target compound:

5-aminopyrazole + alkynyl aldehyde → 
  C≡C bond activation (using silver, iodine, or NBS) →
  pyrazolo[3,4-b]pyridine framework →
  subsequent modifications

The reported advantages of this method include wide substrate scope, good functional group tolerance, and excellent regional selectivity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Analysis

The following table presents a comparative analysis of the different synthetic approaches based on reported data for similar compounds:

Synthetic Route Number of Steps Overall Yield (%) Reaction Time Cost Efficiency Scalability
3-Aminopyrazole/2-Pyrone Condensation 3-4 35-45 3-4 days Moderate Good
3-Methyl-1-tosyl-1H-pyrazol-5(4H)-one Route 3-5 30-40 2-3 days Moderate Moderate
Cascade 6-endo-dig Cyclization 2-3 50-60 1-2 days High Moderate
Sequential, Convergent Synthesis 4-5 40-50 3-4 days Moderate Good

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for improving yield and purity. The following parameters have been found to significantly impact the synthesis:

  • Solvent selection: Higher boiling point solvents (e.g., butanol) generally provide better yields for pyrazolopyridine formation
  • Base selection: Potassium carbonate improves yields in certain N-functionalization steps
  • Temperature control: Reflux conditions are typically required for ring-forming reactions
  • Reaction time: Extended reaction times (3-4 days) may be necessary for complete conversion in certain steps

Analytical Characterization and Structural Confirmation

Spectroscopic Analysis

The structural confirmation of this compound typically involves:

  • ¹H NMR: Characteristic signals include:

    • Cyclopropyl protons (0.8-1.3 ppm)
    • N-methyl at position 1 (3.3-3.5 ppm)
    • C5-methyl (2.3-2.5 ppm)
    • Methylene protons at positions 4 and 7 (2.6-3.6 ppm)
    • NH amide proton (8.0-8.5 ppm)
  • ¹³C NMR: Key signals include:

    • Carbonyl carbons (160-175 ppm)
    • Pyrazole C3, C3a, and C7a (135-155 ppm)
    • Methyl carbons (15-40 ppm)
    • Cyclopropyl carbons (7-25 ppm)
  • Mass Spectrometry: The molecular ion peak at m/z 273 [M+H]⁺ confirms the molecular formula

Purity Assessment

Purity assessment typically employs:

  • HPLC analysis (≥98% purity requirement)
  • Elemental analysis (within ±0.4% of calculated values)
  • Melting point determination (sharp melting point indicating high purity)

Q & A

Q. How can the synthesis of this compound be optimized for higher yields?

To enhance synthetic efficiency, optimize reaction conditions such as temperature (60–80°C for cyclocondensation), solvent choice (polar aprotic solvents like DMF or acetic acid mixtures), and catalysts (e.g., sodium acetate for acid catalysis). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Crystallization from ethanol or DMF/water mixtures improves purity .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., cyclopropane methylene at δ 1.2–1.8 ppm, pyrazole NH at δ 10–12 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C15H18N4O2: 299.1504; observed: 299.1501) .
  • IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What protocols assess solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary stock), PBS (pH 7.4), and simulated gastric fluid using HPLC quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of decomposition products .

Advanced Research Questions

Q. How can SAR studies elucidate pharmacophoric features of this compound?

  • Analog synthesis : Introduce substituents at the pyrazole N1 and cyclopropane positions to assess steric/electronic effects .
  • In vitro assays : Measure kinase inhibition (e.g., CDK2) or cellular cytotoxicity (IC50) using MTT assays. Correlate activity trends with logP and polar surface area .
  • Computational docking : Map binding interactions (e.g., hydrogen bonds with kinase hinge regions) using AutoDock Vina .

Q. How to resolve contradictions in reported biological activities?

  • Replicate studies : Standardize assay conditions (e.g., cell lines, serum concentration) and confirm compound purity (>95% by HPLC) .
  • Dose-response analysis : Test activity across a broad concentration range (nM–μM) to identify non-linear effects .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability) .

Q. How to integrate in silico modeling into derivative development?

  • QSAR : Train models with descriptors like topological polar surface area (TPSA) and molecular weight to predict bioavailability .
  • MD simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and residence time .

Q. What chromatographic techniques are suitable for purification?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 min) for high-purity isolation .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification .

Q. What experimental design principles apply to evaluating biological efficacy?

  • Embedded design : Combine quantitative (e.g., IC50) and qualitative data (e.g., cellular morphology changes) to capture multidimensional effects .
  • Orthogonal assays : Validate kinase inhibition via both enzymatic (radiometric) and cellular (Western blot for phospho-targets) methods .

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